4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound characterized by a pyrazolone core substituted with an aminoethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
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Formation of the Pyrazolone Core: : The pyrazolone core can be synthesized via the reaction of hydrazine with an appropriate β-keto ester. For instance, ethyl acetoacetate can react with hydrazine hydrate under reflux conditions to form 3-methyl-1-phenyl-2-pyrazolin-5-one.
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Substitution with Aminoethyl Group: : The aminoethyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazolone intermediate with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of the pyrazolone intermediate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
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Reduction: : Reduction reactions can target the pyrazolone ring or the methoxyphenyl group, potentially leading to the formation of dihydro derivatives or demethylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydro derivatives or demethylated products.
Substitution: Introduction of various functional groups at the aminoethyl position.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It can also serve as a precursor for the synthesis of bioactive derivatives.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The aminoethyl group can form hydrogen bonds or ionic interactions, while the methoxyphenyl group can participate in hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the methoxy group, which may affect its binding affinity and specificity.
4-(2-hydroxyethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a hydroxyethyl group instead of an aminoethyl group, potentially altering its reactivity and biological activity.
4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one: The position of the methoxy group on the phenyl ring is different, which can influence its chemical and biological properties.
Uniqueness
The unique combination of the aminoethyl and methoxyphenyl groups in 4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(2-methoxyphenyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-10-5-3-2-4-8(10)11-9(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLUVFBCBBMBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)NN2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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